Quinacrine dihydrochloride dihydrate
Description
Historical Trajectories of Academic Inquiry into Quinacrine (B1676205) Derivatives
The academic inquiry into quinacrine began in the late 1920s, when it was first synthesized by Bayer as an alternative to quinine, a natural alkaloid from the cinchona tree used to treat malaria. mdpi.compccarx.comresearchgate.net Known by various names including mepacrine and Atabrine, it became a critical antimalarial drug, especially during World War II when it was administered to millions of Allied soldiers. pccarx.comnih.govbritannica.com This large-scale use made quinacrine one of the most extensively studied synthetic drugs in modern history. mdpi.compccarx.com
During this period of widespread administration, researchers made serendipitous observations that expanded the scope of quinacrine research. Notably, military personnel taking the drug for malaria prophylaxis who also suffered from lupus erythematosus showed improvement in their skin lesions. pccarx.com This led to the first formal studies of quinacrine for rheumatological conditions. In 1951, a pivotal case series published in The Lancet reported the successful treatment of lupus erythematosus, spurring further investigation into the anti-inflammatory properties of antimalarials. pccarx.comoup.com Early research also explored its use as an anthelmintic and for treating giardiasis. drugbank.com The foundational mechanism of action discovered during this era was its ability to bind to DNA by intercalating between base pairs, a finding that would underpin much of the later mechanistic research. drugbank.comyoutube.comtandfonline.com
Contemporary Paradigms in Quinacrine Dihydrochloride (B599025) Dihydrate Research
Contemporary research on quinacrine dihydrochloride dihydrate has shifted significantly towards oncology and the elucidation of its molecular mechanisms in various cell types. mdpi.comnih.gov While its historical uses are well-documented, current paradigms focus on repurposing quinacrine as an investigational agent in cancer research and as a probe for fundamental cell biology. nih.gov
A primary area of modern investigation is quinacrine's potential as an anticancer agent, with numerous preclinical studies exploring its effects across a wide range of cancer types. mdpi.com This research is largely mechanistic, aiming to understand how quinacrine induces cancer cell death and inhibits tumor growth. Several key mechanisms of action have been identified and are the subject of intense study. One of the most prominent is the activation of the p53 tumor suppressor pathway. nih.govaacrjournals.org Simultaneously, quinacrine is known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often overactive in cancer cells and promotes their survival. nih.govbiorxiv.org
Further research has revealed that quinacrine can induce both apoptosis (programmed cell death) and autophagy, a cellular recycling process that can either promote or inhibit cell survival depending on the context. mdpi.comlktlabs.com Its ability to intercalate with DNA remains a key aspect of its activity, leading to the inhibition of DNA replication and RNA transcription. tandfonline.comnih.gov In cell biology experiments, it is also used as an inhibitor of phospholipase A2. drugbank.com
Recent studies have explored more specific molecular targets. For example, some research suggests quinacrine can inhibit the FACT (facilitates chromatin transcription) complex and interfere with DNA repair processes. nih.gov Other work has demonstrated that it can selectively suppress checkpoint kinases (Chk1/2) in cancer cells with inactivated p53, revealing a novel pathway for its anticancer effects. aacrjournals.orgnih.gov
The following table summarizes some of the key molecular mechanisms of quinacrine currently under investigation:
| Mechanism of Action | Primary Effect in Research Models | Associated Research Area |
|---|---|---|
| p53 Pathway Activation | Induction of apoptosis and cell cycle arrest in tumor cells. aacrjournals.orglktlabs.com | Oncology |
| NF-κB Pathway Inhibition | Suppression of pro-survival signaling and inflammation. nih.govbiorxiv.org | Oncology, Inflammation |
| DNA Intercalation | Inhibition of DNA replication and RNA transcription. drugbank.comyoutube.comnih.gov | Molecular Biology, Oncology |
| Autophagy Modulation | Induction of autophagic signaling, which can lead to cell death. mdpi.com | Cell Biology, Oncology |
| Phospholipase A2 Inhibition | Used as a tool to study lipid signaling pathways. drugbank.com | Cell Biology |
| Checkpoint Kinase (Chk1/2) Inhibition | Induces cell death in p53-deficient cancer cells. aacrjournals.org | Oncology |
Evolution of Research Focus: From Historical Applications to Mechanistic Investigations
The evolution of research on quinacrine mirrors broader trends in pharmacology and molecular biology, marking a distinct shift from phenomenological observation to deep mechanistic investigation. Initially, the focus was purely on its clinical applications: its efficacy as an antimalarial was the primary concern, followed by empirical studies on its utility in treating giardiasis and cutaneous lupus erythematosus. pccarx.comdrugbank.comoup.com These early studies were successful in identifying therapeutic uses but often lacked a detailed understanding of how the compound worked at a molecular level. drugbank.com
The discovery that quinacrine intercalates with DNA was a turning point, providing the first major insight into its molecular mechanism. tandfonline.com This finding explained its ability to inhibit the replication of parasites like Plasmodium by interfering with DNA and RNA synthesis. nih.gov It also provided a plausible basis for its cytotoxic effects observed in other contexts.
Over the past few decades, the advent of advanced molecular and cell biology techniques has allowed for a much more granular investigation of quinacrine's effects. Researchers are no longer just observing that quinacrine kills cancer cells; they are pinpointing the specific signaling cascades it modulates. The research focus has evolved from asking "what does it do?" to "how does it do it?". This has led to the identification of its roles in complex processes like p53 activation, NF-κB inhibition, autophagy, and the regulation of specific kinases. mdpi.comnih.govaacrjournals.org This modern, mechanism-driven approach aims to exploit these specific actions for therapeutic benefit, particularly in oncology, and to use quinacrine as a chemical tool to better understand the fundamental biological pathways it perturbs. nih.gov
The trajectory of quinacrine research is a clear example of drug repositioning, where a compound developed for one purpose is reinvestigated for new applications based on an evolving understanding of its biological activities. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6151-30-0 |
|---|---|
Molecular Formula |
C23H33Cl2N3O2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C23H30ClN3O.ClH.H2O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H;1H2 |
InChI Key |
SHUFTPHVWKTNFH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.O.Cl.Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.O.Cl |
Other CAS No. |
6151-30-0 69-05-6 |
Pictograms |
Irritant |
Related CAS |
83-89-6 (Parent) |
Synonyms |
Acrichine Atabrine Atebrin Dihydrochloride, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Mepacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine Quinacrine Quinacrine Dihydrochloride Quinacrine Dihydrochloride, Dihydrate Quinacrine Dihyrochloride, (R)-Isomer Quinacrine Dihyrochloride, (S)-Isomer Quinacrine Dimesylate Quinacrine Hydrochloride Quinacrine Monoacetate Quinacrine Monohydrochloride Quinacrine Monomesylate Quinacrine, (+-)-Isomer Quinacrine, (R)-Isomer Quinacrine, (S)-Isome |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Quinacrine Dihydrochloride Dihydrate
Interactions with Nucleic Acids and Their Biological Ramifications
Quinacrine's planar acridine (B1665455) ring structure facilitates its interaction with nucleic acids, a key aspect of its biological effects. selleckchem.comselleck.co.jp These interactions are not uniform and display sequence dependency, leading to a variety of downstream consequences on cellular processes. nih.gov
A primary mechanism of quinacrine (B1676205) is its ability to bind to deoxyribonucleic acid (DNA) by intercalating between adjacent base pairs. drugbank.comnih.gov This insertion of the flat aromatic ring system into the DNA double helix causes structural distortions and conformational changes. Spectroscopic and calorimetric studies have characterized this binding, revealing it to be an exothermic process favored by both negative enthalpy and positive entropy changes. nih.gov The binding affinity of quinacrine to calf thymus DNA is notably high and follows the neighbor exclusion principle. nih.gov This interaction stabilizes the DNA structure against thermal denaturation. nih.gov The strength and nature of this interaction are dependent on the specific DNA sequence. nih.gov
| Parameter | Value | Technique |
|---|---|---|
| Binding Affinity (K) | One order higher than Methylene Blue | Spectroscopy |
| Binding Stoichiometry | Obeys neighbor exclusion principle | Spectroscopy |
| Enthalpy Change (ΔH) | Negative (Exothermic) | Isothermal Titration Calorimetry (ITC) |
| Entropy Change (ΔS) | Positive | Isothermal Titration Calorimetry (ITC) |
| Heat Capacity Change (ΔCp) | -146 cal/(mol.K) | Temperature Dependence of Enthalpy |
The physical intercalation of quinacrine into the DNA helix directly interferes with the molecular machinery responsible for replication and transcription. drugbank.comnih.gov By altering the DNA template, it can inhibit the progression of DNA and RNA polymerases, thereby hindering the synthesis of new DNA and RNA molecules. drugbank.comnih.gov This inhibition of transcription and translation is a significant consequence of its DNA binding activity. nih.gov In the context of cancer cells, quinacrine-based gold hybrid nanoparticles have been shown to induce S-phase arrest and modulate the replication fork, leading to excessive DNA damage and replication stress. nih.gov This disruption of DNA repair machinery and replication fork maintenance ultimately contributes to apoptosis in these cells. nih.gov
Beyond its well-documented interactions with DNA, quinacrine also binds to ribonucleic acid (RNA). nih.gov Research indicates that quinacrine can intercalate into different structural conformations of RNA, including the A-form and the H(L)-form of poly(rC).poly(rG). nih.gov This interaction with RNA is also an exothermic process. nih.gov By binding to RNA, quinacrine can interfere with the processes of translation, potentially altering protein synthesis. This direct interaction with RNA represents another layer of its mechanism for disrupting cellular functions. drugbank.comnih.gov
Critical Signaling Pathway Modulation by Quinacrine Dihydrochloride (B599025) Dihydrate
Quinacrine exerts significant influence over key intracellular signaling pathways that are central to cell survival, proliferation, and death. ias.ac.innih.gov Its ability to simultaneously target multiple pathways, such as NF-κB and p53, underscores its potent biological effects. ias.ac.inmedchemexpress.com
Quinacrine is a known inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. medchemexpress.comnih.govmedchemexpress.com In many cancer cells, NF-κB is constitutively active and promotes cell survival by transcribing anti-apoptotic genes. nih.govnih.gov Quinacrine treatment has been shown to decrease both constitutively active and tumor necrosis factor (TNF)-inducible NF-κB activity in human colon carcinoma cell lines. nih.gov This suppression is achieved by reducing the levels of phosphorylated IKKα/β, p65, and IκBα. nih.gov The inhibition of NF-κB leads to the downregulation of several anti-apoptotic survival factors that it transcriptionally regulates, including c-FLIP, Mcl-1, survivin, XIAP, Bcl-2, and Bcl-xL. nih.gov The early decrease in c-FLIP and Mcl-1 expression is particularly important for sensitizing cancer cells to apoptosis-inducing agents. nih.govnih.gov
| Target | Effect of Quinacrine | Cell Line Context |
|---|---|---|
| NF-κB DNA Binding Activity | Decreased | Human Colon Carcinoma |
| p-IKKα/β, p-p65, p-IκBα | Decreased | Human Colon Carcinoma |
| c-FLIP and Mcl-1 | Decreased expression (within 2h) | Human Colon Carcinoma |
| Survivin, XIAP, Bcl-2, Bcl-xL | Decreased expression (by 24h) | Human Colon Carcinoma |
In parallel with its suppression of pro-survival pathways, quinacrine actively promotes apoptosis through the activation of the p53 signaling pathway. medchemexpress.commedchemexpress.comlktlabs.com The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, DNA repair, and apoptosis. ias.ac.intocris.com Quinacrine activates p53, in some cases without causing genotoxicity, by stabilizing the protein through the blockage of its ubiquitination and subsequent proteasomal degradation. nih.gov
Activated p53 can then induce apoptosis through various downstream mechanisms, including the mitochondrial intrinsic pathway. nih.govnih.gov This involves modulating the balance of pro- and anti-apoptotic proteins from the Bcl-2 family, such as increasing the Bax/Bcl-2 ratio. ias.ac.inmedchemexpress.com An elevated Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn leads to the activation of a cascade of caspases, including caspase-9 and caspase-3, ultimately executing the apoptotic program. ias.ac.innih.govresearchgate.net In some cancer cells, quinacrine-induced apoptosis is associated with the upregulation of p53 and activation of caspase-3. medchemexpress.com Furthermore, quinacrine can enhance apoptosis by increasing the expression of death receptors like DR5, forming a functional bridge with its ligand TRAIL and modulating the mitochondrial pathway. nih.govnih.gov
AKT Signaling Pathway Intervention
Quinacrine dihydrochloride dihydrate has been shown to intervene in the AKT signaling pathway, a crucial regulator of cell survival, growth, and proliferation. Research indicates that quinacrine may exert its effects by targeting core genes within this pathway, including AKT1. frontiersin.orgnih.govnih.gov This interaction can lead to the modulation of downstream cellular processes controlled by AKT signaling. The precise molecular interactions and the full extent of quinacrine's impact on the various components of the AKT signaling cascade are areas of ongoing investigation.
Disruption of the Arachidonic Acid Metabolic Pathway
This compound disrupts the arachidonic acid metabolic pathway primarily through its well-established role as an inhibitor of phospholipase A2 (PLA2). sigmaaldrich.comnih.govnih.govcaymanchem.com PLA2 is the enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the precursor for a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes. nih.gov By inhibiting PLA2, quinacrine effectively reduces the availability of arachidonic acid, thereby downregulating the production of these pro-inflammatory and signaling molecules. nih.govnih.gov Studies have demonstrated that quinacrine's inhibition of PLA2 leads to a reduction in the formation of arachidonic acid metabolites. nih.gov
Engagement with the cGAS-STING-TBK1 Signaling Axis
This compound has been identified as a modulator of the cGAS-STING-TBK1 signaling axis, a key pathway in the innate immune response to cytosolic DNA. frontiersin.orgnih.gov This pathway is initiated by the cyclic GMP-AMP synthase (cGAS), which, upon binding to DNA, produces the second messenger cyclic GMP-AMP (cGAMP). frontiersin.org cGAMP then activates the stimulator of interferon genes (STING), leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). frontiersin.org Activated TBK1 subsequently phosphorylates and activates transcription factors, such as IRF3, to induce the expression of type I interferons and other inflammatory cytokines. Quinacrine's engagement with this pathway suggests its potential to modulate innate immune responses. frontiersin.orgnih.gov
Specific Enzyme and Protein Target Interactions
Beyond its effects on signaling pathways, this compound directly interacts with and inhibits the activity of several key enzymes and proteins.
Phospholipase A2 (PLA2) Enzyme Inhibition
Quinacrine is widely recognized as a non-specific inhibitor of phospholipase A2 (PLA2) enzymes. sigmaaldrich.comdrugbank.comnih.gov This inhibition is a cornerstone of its mechanism of action in disrupting the arachidonic acid pathway. It is important to note that while quinacrine's cardioprotective effects were initially attributed to PLA2 inhibition, some research suggests these effects might be independent of this action and possibly related to calcium channel blocking activity. nih.gov
Table 1: this compound and Phospholipase A2 (PLA2) Inhibition
| Target Enzyme | Type of Inhibition | Downstream Effect |
|---|---|---|
| Phospholipase A2 (PLA2) | Non-specific | Decreased production of arachidonic acid and its metabolites |
Cholinesterase Enzyme Inhibition
Quinacrine acts as a potent inhibitor of cholinesterase enzymes. drugbank.comnih.gov Cholinesterases, including acetylcholinesterase and butyrylcholinesterase, are responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, quinacrine can lead to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating cholinergic neurotransmission.
Table 2: this compound and Cholinesterase Inhibition
| Target Enzyme | Effect of Inhibition |
|---|---|
| Cholinesterase | Increased levels of acetylcholine |
Selective Monoamine Oxidase B (MAO-B) Inhibition
Quinacrine has been characterized as an inhibitor of monoamine oxidase (MAO) enzymes. sigmaaldrich.comsigmaaldrich.com While some sources describe it as a non-selective MAO-A/B inhibitor, other evidence highlights its intriguing characteristics as a selective inhibitor of monoamine oxidase B (MAO-B). scbt.com MAO-B is a key enzyme in the metabolism of several neurotransmitters, including dopamine. criver.com The selective inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain. criver.comnih.gov The unique structural features of quinacrine, including its ability to engage in specific hydrogen bonding and hydrophobic interactions, are thought to contribute to its inhibitory effect on MAO-B. scbt.com
Table 3: this compound and Monoamine Oxidase (MAO) Inhibition
| Target Enzyme | Selectivity | Potential Consequence |
|---|---|---|
| Monoamine Oxidase (MAO) | Non-selective (MAO-A/B) and Selective (MAO-B) | Modulation of neurotransmitter levels |
Interference with Succinate Oxidation and Electron Transport Systems
This compound has been identified as an inhibitor of mitochondrial respiration, specifically targeting succinate oxidation and interfering with the electron transport chain (ETC). drugbank.com The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrates the transfer of electrons from donors to acceptors, a process coupled with the pumping of protons to generate ATP. Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme that participates in both the citric acid cycle and the ETC. wikipedia.org It catalyzes the oxidation of succinate to fumarate, feeding electrons directly into the ETC.
The inhibitory action of quinacrine on this system disrupts the normal flow of electrons, which can lead to reduced ATP production and the generation of reactive oxygen species (ROS). This interference with fundamental cellular energy metabolism is a significant aspect of its molecular mechanism. While the precise binding site and inhibitory kinetics of quinacrine on Complex II are not fully elucidated in the provided context, its action is consistent with other inhibitors that target the mitochondrial respiratory chain, which is a validated target for various therapeutic agents. researchgate.netsigmaaldrich.com The disruption of intramembrane proton transfer linked to the electron transport system is a primary reaction in this process of energy coupling. nih.gov
Riboflavin Antagonism and Riboflavin-binding Protein Associations
Quinacrine exhibits a distinct interaction with riboflavin (vitamin B2) metabolism, acting as a riboflavin antagonist. wikipedia.org Riboflavin is a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential cofactors for a wide variety of enzymatic reactions, including those in the electron transport chain catalyzed by flavoproteins like succinate dehydrogenase.
Research has demonstrated that quinacrine can diminish the biosynthesis of FAD in both cardiac and skeletal muscle, suggesting a competitive interaction with the enzymes responsible for flavin metabolism. wikipedia.org This antagonism is believed to be linked to its therapeutic effects, as reducing the availability of essential flavin coenzymes can impair vital metabolic pathways in target organisms. wikipedia.org
Furthermore, the interaction between quinacrine and riboflavin-binding protein (RBP) has been investigated. RBP is a carrier protein responsible for transporting riboflavin in the circulation and delivering it to cells and, in oviparous animals, to the egg. patsnap.comresearchgate.net Studies using circular dichroism and fluorescence measurements have shown that while riboflavin binds strongly within a hydrophobic cleft of the RBP, quinacrine does not form a stereospecific complex with the protein. nih.gov This indicates that quinacrine's antagonism is more likely related to the inhibition of enzymes involved in riboflavin's conversion to FAD rather than a direct competition for binding to the carrier protein. wikipedia.orgnih.gov
P-glycoprotein Inhibitory Activity
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that actively transports a wide array of substrates out of cells. sigmaaldrich.comyoutube.com Its overexpression is a major mechanism behind the development of multidrug resistance (MDR) in cancer cells, which reduces the intracellular concentration and efficacy of chemotherapeutic agents. nih.gov
Quinacrine is recognized as a substrate for P-gp, which actively exports it from cells, including across the blood-brain barrier. nih.govtocris.com This active efflux can limit its accumulation in target tissues. However, quinacrine also functions as an inhibitor of P-gp. drugbank.com By interfering with the pump's function, it can increase the intracellular concentration of other P-gp substrates. This inhibitory activity has positioned quinacrine as a potential agent to reverse multidrug resistance. The mechanism of inhibition can involve competition for the same binding sites on the P-gp transporter, thereby preventing the efflux of other drugs. youtube.com This dual role as both a substrate and an inhibitor is a complex characteristic of many P-gp modulators.
| Property of Quinacrine | Interaction with P-glycoprotein (P-gp/ABCB1) | Consequence |
| Substrate | Actively transported out of cells by P-gp. | Limits intracellular accumulation and brain penetration. nih.govtocris.com |
| Inhibitor | Interferes with P-gp's efflux function. | Can increase intracellular levels of other P-gp substrates, potentially reversing multidrug resistance. drugbank.comdrugbank.com |
Influence on Cholinergic Receptor Protein Conformational Dynamics
Quinacrine has been shown to act as a noncompetitive inhibitor of the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in synaptic transmission. drugbank.com The function of such receptors is intrinsically linked to their conformational dynamics—the transitions between resting, open, and desensitized states.
The primary effect of quinacrine on muscle nAChRs is a significant, concentration-dependent reduction in the frequency of channel opening and the duration of activity bursts. drugbank.com It has minimal effect on the peak amplitude of the current response, which suggests that its main action is on open channels. drugbank.com
Detailed electrophysiological studies reveal that quinacrine markedly increases the rate of receptor desensitization—a state in which the receptor is no longer responsive to the agonist—and stabilizes this desensitized conformation. drugbank.com Interestingly, while it promotes a desensitized-like state in terms of channel permeability, it does not induce the high-affinity agonist-binding state typically associated with desensitization. This suggests that quinacrine induces a unique intermediate conformational state that is non-conducting but does not share all the properties of the classic desensitized state. drugbank.com
| Parameter | Effect of Quinacrine on Nicotinic Acetylcholine Receptor |
| Mechanism | Noncompetitive inhibitor drugbank.com |
| Channel Opening | Decreases frequency of opening events drugbank.com |
| Macroscopic Current Decay | Significantly increases the rate of decay drugbank.com |
| Receptor State | Increases the rate of desensitization and stabilizes the desensitized state drugbank.com |
Blockade of Voltage-Dependent Sodium Channels
Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used therapeutically as local anesthetics, anticonvulsants, and antiarrhythmics. nih.gov These drugs typically work by binding to the channel and stabilizing its inactivated state, thereby reducing cellular excitability. nih.gov
The evidence regarding quinacrine's direct action on voltage-dependent sodium channels is complex. Compounds structurally related to quinacrine, such as quinidine, are well-known Class I antiarrhythmic agents that function by blocking sodium channels. nih.govtocris.com However, studies on rat hippocampal neurons have shown that quinacrine does not affect the fast, tetrodotoxin (TTX)-sensitive sodium current, suggesting it may not be a universal blocker of all sodium channel subtypes. nih.gov In contrast, other research has demonstrated that quinacrine can inhibit Na+-Ca2+ exchange, a process that involves sodium ion transport but is mechanistically distinct from the function of voltage-gated channels. drugbank.com Therefore, while its chemical lineage suggests a potential for sodium channel interaction, direct evidence for a broad-spectrum blockade of voltage-dependent sodium channels by quinacrine is inconclusive and may be specific to certain channel subtypes or cell types.
Aldehyde Oxidase Enzyme Inhibition
Aldehyde oxidase (AO) is a cytosolic, molybdenum-containing enzyme primarily found in the liver that plays a role in the metabolism of various drugs and xenobiotics. nih.gov It catalyzes the oxidation of aldehydes and N-heterocyclic compounds. The activity of AO can significantly influence the pharmacokinetic profile and potential toxicity of its substrates.
Quinacrine has been identified as an inhibitor of human aldehyde oxidase. nih.gov Studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 3.3 μM. nih.gov The inhibition of AO is a critical consideration in drug development, as it can lead to drug-drug interactions when an AO substrate is co-administered with an AO inhibitor like quinacrine. wikipedia.org By inhibiting AO, quinacrine can alter the metabolic clearance of other compounds, potentially leading to increased exposure and altered efficacy or toxicity. The mechanism of AO inhibition is often complex, with many inhibitors displaying mixed-mode kinetics.
Interactions with Multidrug Resistance Proteins
Beyond its specific interaction with P-glycoprotein (ABCB1), quinacrine's influence extends to the broader network of multidrug resistance proteins. The ATP-binding cassette (ABC) transporter superfamily, which includes P-gp, consists of numerous efflux pumps that contribute to multidrug resistance (MDR) in cancer and other contexts. youtube.com
Quinacrine's ability to combat MDR is a recognized aspect of its activity profile. drugbank.com This action is largely attributed to its inhibition of key efflux pumps like P-gp, which prevents the removal of co-administered therapeutic agents from the cell. drugbank.com While P-gp is the most studied of these transporters in relation to quinacrine, the potential for interaction with other ABC transporters, such as the Multidrug Resistance-associated Proteins (MRPs), remains an area of interest. The failure of quinacrine in some in vivo models, despite its potent in vitro activity, has been partly explained by the selection of drug-resistant cell populations, highlighting the complex interplay between the drug and cellular resistance mechanisms. nih.gov
Induction of Death Receptor 5 (DR5) and Apoptosis Sensitization
This compound has been identified as a significant modulator of the extrinsic apoptosis pathway, primarily through its interaction with Death Receptor 5 (DR5). nih.govnih.govresearchgate.net DR5 is a critical anti-cancer drug target, and its activation can selectively induce apoptosis in tumor cells. nih.govnih.govfrontiersin.org Quinacrine functions as a DR5 agonistic ligand, enhancing the pro-apoptotic signaling cascade initiated by the natural ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govnih.govresearchgate.net
Research combining in silico, in vitro, and in vivo analyses has elucidated the mechanism by which quinacrine modulates TRAIL-DR5 signaling. nih.govnih.gov Molecular dynamics simulations revealed that quinacrine interacts directly with the ectodomain of DR5, specifically with residues such as Cys66 and Ser68, through hydrogen bonding. nih.gov This interaction does not compete with TRAIL but rather forms a functional bridge, creating a stable ternary complex (Quinacrine-TRAIL-DR5). nih.gov The formation of this complex enhances the binding affinity between TRAIL and DR5, promoting more effective receptor clustering and trimerization, which are essential steps for initiating the apoptotic signal. nih.gov
A key finding is that quinacrine causes a dose-dependent increase in the expression of DR5 on the surface of cancer cells. nih.govnih.govresearchgate.net Notably, this effect was observed in various breast cancer cell lines but not in normal breast epithelial cells (MCF-10A), suggesting a degree of cancer cell specificity. nih.govnih.govresearchgate.net This upregulation of DR5 sensitizes cancer cells to TRAIL-mediated apoptosis; cells previously resistant to high concentrations of TRAIL became susceptible to cell death when co-treated with quinacrine. mdpi.com
The activation of the DR5 pathway by quinacrine and TRAIL leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits the Fas-Associated protein with Death Domain (FADD). nih.gov This, in turn, activates pro-caspase-8 to its active form, caspase-8. nih.gov The signaling cascade then proceeds through the mitochondrial intrinsic pathway, evidenced by the activation of caspases 3 and 9, and the release of cytochrome-C. nih.govnih.govresearchgate.net This comprehensive mechanism, from receptor sensitization to the execution of apoptosis, highlights quinacrine's role as a potent enhancer of the DR5 signaling pathway. nih.govnih.gov
| Cell Line | Quinacrine Concentration | Observed Effect | Source |
|---|---|---|---|
| MCF-10A-Tr (Transformed) | Dose-dependent | Over 75% overexpression of DR5, leading to approximately 15% apoptosis. | nih.gov |
| MCF-7 | 15 µM | Maximum of 14% cell death. | nih.gov |
| MDA-MB-231 | 20 µM | Maximum of 16% cell death. | nih.gov |
| MCF-10A (Normal) | Not specified | No significant alteration in DR4/DR5 expression or enhancement of apoptosis. | nih.gov |
Lysosomal Membrane Permeabilization
Another critical mechanism of action for this compound involves the destabilization of lysosomal membranes, a process known as lysosomal membrane permeabilization (LMP). nih.gov Lysosomes, which are acidic organelles rich in hydrolytic enzymes, can trigger cell death pathways when their membranes are compromised. nih.govoaepublish.com Quinacrine, being a lysosomotropic agent, readily accumulates within these acidic compartments. nih.gov
Studies in ovarian cancer cells have demonstrated that quinacrine treatment leads to a significant loss of lysosomal integrity. nih.gov This effect is both time- and concentration-dependent. For instance, in C13 and HeyA8-MDR ovarian cancer cells, LMP was observed as early as 3 to 6 hours after exposure to quinacrine concentrations of 5 µM and 10 µM. nih.gov The permeabilization of the lysosomal membrane allows for the release of lysosomal hydrolases, such as cathepsins, into the cytoplasm. nih.govoaepublish.com
Specifically, research has shown that quinacrine significantly upregulates and activates cathepsin L (CTSL), but not cathepsin B or D. nih.gov The activated CTSL is then released from the lysosomes into the cytosol due to LMP. nih.gov Cytosolic CTSL can then cleave the BH3-only protein Bid, leading to its activation. nih.gov This, in turn, triggers mitochondrial membrane permeabilization, the release of cytochrome-c, and subsequent caspase-dependent apoptosis. nih.gov This links the lysosomal and mitochondrial pathways of cell death. While a complete rupture of the lysosome can lead to necrosis, the partial and selective release of cathepsins initiated by quinacrine is a key step in inducing programmed cell death. nih.gov This mechanism of inducing cell death via LMP has been identified as a promising strategy, particularly for targeting apoptosis-resistant cancer cells. nih.gov
| Cell Line | Quinacrine Concentration | Time of Exposure | Observed Effect | Source |
|---|---|---|---|---|
| C13 | 5 µM | As early as 3 hours | Induction of LMP, indicated by loss of LysoTracker red fluorescent signal. | nih.gov |
| HeyA8-MDR | 5 µM | As early as 6 hours | Induction of LMP, indicated by loss of LysoTracker red fluorescent signal. | nih.gov |
| C13 and HeyA8-MDR | 5 µM and 10 µM | 3, 6, 12, and 24 hours | Progressive loss of red fluorescent signal, confirming LMP. | nih.gov |
Preclinical Biological Activities and Efficacy Studies of Quinacrine Dihydrochloride Dihydrate
In Vitro Efficacy Assessments
In vitro studies are fundamental in determining the direct biological activity of a compound against specific targets in a controlled laboratory setting. For quinacrine (B1676205) dihydrochloride (B599025) dihydrate, these assessments have revealed a broad spectrum of activity, from antiprotozoal to anticancer effects.
Quinacrine was historically used for the treatment and prophylaxis of malaria. nih.gov In vitro studies have confirmed its activity against the malaria parasite, Plasmodium falciparum. Research demonstrates that both the enantiomers and the racemic form of quinacrine exhibit equal activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. This lack of stereoselectivity in its in vitro antimalarial action is a notable characteristic of the compound.
Quinacrine has demonstrated significant efficacy against various protozoan parasites in experimental laboratory settings. Its most well-documented antiprotozoal use is against Giardia lamblia (also known as Giardia intestinalis), the causative agent of giardiasis. nih.gov Clinical and preclinical data support its high efficacy in treating this intestinal parasitic infection, including cases that are resistant to other common therapies. capes.gov.br The mechanism of action is thought to involve interference with the parasite's metabolism, although it may not primarily be through DNA binding, as the drug does not appear to localize to the nucleus of Giardia trophozoites. nih.gov The compound has also been used for treating cutaneous leishmaniasis. nih.gov While also historically used against other protozoa like Trichomonas vaginalis and Entamoeba histolytica, detailed recent in vitro efficacy data for these specific organisms are less prevalent in contemporary literature.
Historically, quinacrine has been utilized as an anthelmintic agent, particularly for the treatment of tapeworm (cestode) infections. nih.gov Reports from the mid-20th century document its successful use in treating infections caused by the dwarf tapeworm, Hymenolepis nana, and the beef tapeworm, Taenia saginata. capes.gov.brnih.govcapes.gov.br In these cases, the worm was often expelled alive, suggesting a mechanism that may involve paralysis or disruption of the worm's ability to remain attached to the intestinal wall. capes.gov.br Despite its historical use as a cesticidal (tapeworm-killing) agent, detailed contemporary research on its in vitro efficacy in specific helminth models, such as determining paralysis and death times, is not extensively available in recent scientific literature.
A significant body of modern research has focused on the anticancer properties of quinacrine. In vitro studies have shown that it exerts cytotoxic effects against a wide array of cancer cell lines, often through mechanisms that include the suppression of NF-κB signaling and the activation of the p53 tumor suppressor pathway. nih.gov
Quinacrine has emerged as a promising agent for leukemia treatment based on in vitro findings. It demonstrates significant activity against various leukemia subtypes. In studies using patient-derived Acute Myeloid Leukemia (AML) cells, quinacrine showed activity in the low micromolar range. nih.gov It has also been shown to reverse multi-drug resistance in leukemia cell lines. nih.gov Furthermore, in vitro experiments on Acute Lymphoblastic Leukemia (ALL) cells have shown that quinacrine can enhance the cytotoxicity of other chemotherapeutic agents. phcogj.com
Table 1: In Vitro Efficacy of Quinacrine in Leukemia Cells
| Cell Type | Finding | IC50 Value | Source |
|---|---|---|---|
| Patient-derived Acute Myeloid Leukemia (AML) cells | Showed significant cytotoxic activity. | Mean IC50 of 2.30 µM | nih.gov |
| Acute Lymphoblastic Leukemia (ALL) cells | Enhanced the cytotoxicity of the drug AraC. | Not specified | phcogj.com |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Quinacrine has shown notable efficacy against ovarian cancer cells in laboratory models, including those that are resistant to standard chemotherapies. nih.gov Research indicates that quinacrine can induce cell death and increase chemosensitivity in ovarian cancer cells. nih.gov One of the identified mechanisms is the induction of Death Receptor 5 (DR5), which sensitizes the cancer cells to TRAIL-induced apoptosis. nih.gov This activity is observed regardless of the p53 status of the cancer cells, suggesting a broad potential applicability. nih.gov Studies have also demonstrated that it can induce stress in the nucleolus of the cell, a key area for ribosome production, leading to inhibition of cancer cell growth. nih.gov
Table 2: In Vitro Efficacy of Quinacrine in Ovarian Cancer Cell Lines
| Cell Line Type | Key Finding | Mechanism Highlighted | Source |
|---|---|---|---|
| Various Ovarian Cancer Cell Lines | Reverses resistance to TRAIL-induced apoptosis. | Increases mRNA levels and inhibits protein degradation of Death Receptor 5 (DR5). | nih.gov |
| Treatment-Refractory Ovarian Cancer Cells | Induces nucleolar stress and inhibits ribosomal biogenesis. | Downregulates nucleostemin (NS/GNL3). | nih.gov |
| Chemotherapy-Resistant Gynecologic Cancer Cells | Shows higher efficacy in drug-resistant cells compared to sensitive ones. | Inhibition of ribosomal biogenesis. | nih.gov |
Anticancer Effects in Diverse Neoplastic Cell Lines
Activity against Malignant Mesothelioma Cell Lines
Quinacrine has demonstrated significant cytotoxic effects against malignant mesothelioma (MM) cells. In vitro studies have shown that quinacrine exhibits a high degree of cytotoxicity against both immortalized and primary patient-derived mesothelioma cell lines. nih.gov The 50% inhibitory concentration (IC50) values for quinacrine in these cell lines were in the sub-micromolar to low micromolar range, indicating potent anticancer activity. nih.gov For instance, IC50 values ranged from 1.2 µM in the H2452 cell line to 5.03 µM in the H28 cell line. nih.gov
Further investigations have revealed that quinacrine can inhibit cellular migration and the formation of new colonies in mesothelioma cells. nih.govmesothelioma.net It has also been shown to impede the formation of new blood vessels, a process crucial for tumor growth. mesothelioma.net Notably, quinacrine's efficacy appears to be enhanced in mesothelioma cells with inactivating mutations in the NF2 gene, a common mutation found in up to 60% of mesothelioma tumors. mesothelioma.netnih.gov In NF2-mutated cells, quinacrine induces a G1 phase cell cycle arrest, whereas in cells with wildtype NF2, it causes an S phase arrest. nih.gov This suggests a potential for quinacrine as a targeted therapy for a significant subset of mesothelioma patients. nih.gov Additionally, quinacrine has been observed to enhance the cytotoxic effects of the chemotherapy drug cisplatin (B142131), particularly in mesothelioma cells with the NF2 mutation. mesothelioma.netnih.gov
Table 1: IC50 Values of Quinacrine in Malignant Mesothelioma Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| H2452 | 1.2 |
| H28 | 5.03 |
This table summarizes the concentration of quinacrine required to inhibit the growth of 50% of the specified malignant mesothelioma cell lines in vitro.
Growth Inhibition in Gastric Cancer Cell Lines
Quinacrine has been shown to significantly inhibit the growth of human gastric cancer cells. nih.gov In studies using the SGC-7901 gastric cancer cell line, quinacrine demonstrated a dose-dependent inhibition of cell viability, with a reported IC50 value of 16.18 µM. nih.govnih.gov This inhibitory effect is associated with the induction of apoptosis, or programmed cell death. nih.govnih.gov
The molecular mechanisms underlying quinacrine's effects on gastric cancer cells involve the upregulation of the tumor suppressor protein p53 and the activation of caspase-3, a key enzyme in the apoptotic pathway. nih.gov Treatment with quinacrine has been observed to increase the levels of pro-apoptotic proteins such as Bax and cytochrome c, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio promotes apoptosis. Furthermore, quinacrine has been found to cause cell cycle arrest in the S phase in gastric cancer cells. nih.gov
Antifungal Activity against Pathogenic Fungi (e.g., Candida albicans)
Quinacrine has demonstrated notable antifungal activity, particularly against Candida albicans, a common cause of fungal infections. It is effective in both preventing the formation of and treating existing C. albicans biofilms, which are communities of fungal cells that are notoriously resistant to conventional antifungal drugs. nih.govnih.gov
The drug's antifungal action is multifaceted. Quinacrine has been shown to inhibit the transition of C. albicans from its yeast form to its more invasive hyphal form, a key virulence factor. nih.govresearchgate.net It also disrupts endocytosis, the process by which cells absorb molecules, by accumulating in the vacuoles of the fungal cells. nih.govasm.org This accumulation is thought to lead to vacuolar alkalinization, further contributing to the drug's antifungal effect. nih.govasm.org Studies have shown that quinacrine works synergistically with other antifungal drugs like caspofungin and amphotericin B. nih.govresearchgate.net The concentration of quinacrine needed to reduce the metabolic activity of established C. albicans biofilms by 50% (sMIC50) was found to be 256 μg/ml. nih.gov
**Table 2: Antifungal Activity of Quinacrine against *Candida albicans***
| Activity | Measurement | Concentration |
|---|---|---|
| Biofilm Reduction (sMIC50) | 50% reduction in metabolic activity | 256 µg/ml |
| Biofilm Reduction (sMIC90) | 90% reduction in metabolic activity | 1024 µg/ml |
This table shows the concentrations of quinacrine required to achieve 50% and 90% reduction in the metabolic activity of mature Candida albicans biofilms.
Antiviral Activity against Select Viral Pathogens (e.g., Ebola Virus, Dengue Virus, Zika Virus)
Preclinical studies have indicated that quinacrine possesses antiviral activity against several significant viral pathogens. A machine learning model identified quinacrine as a potent in vitro inhibitor of the Ebola virus (EBOV) at nanomolar concentrations. nih.gov In a subsequent in vivo study, quinacrine was shown to protect 70% of mice from a lethal challenge with a mouse-adapted strain of EBOV. nih.gov
While direct studies on the antiviral activity of quinacrine against Dengue and Zika viruses are limited in the provided results, the broader class of quinoline (B57606) derivatives, to which quinacrine belongs, has shown promise. For instance, chloroquine (B1663885), another 4-aminoquinoline, has demonstrated anti-Zika virus activity in various cell lines. semanticscholar.org Research into other compounds has also highlighted the potential for targeting flaviviruses like Dengue and Zika. mdpi.comnih.gov
Prevention of Prion Protein Misfolding
Quinacrine has been investigated for its potential to combat prion diseases, which are caused by the misfolding of the prion protein (PrP). In vitro studies have shown that quinacrine can inhibit the formation of the disease-associated, protease-resistant form of the prion protein (PrPres). nih.gov Using a technique called protein misfolding cyclic amplification (PMCA), researchers found that quinacrine decreased the de novo synthesis of PrPres. nih.gov
However, the efficacy of quinacrine in this area appears to be limited. While it can prevent the initial formation of misfolded prions, it is less effective at disrupting pre-existing PrP aggregates. nih.gov Some studies have shown that prolonged treatment is necessary to achieve a "curing" effect in chronically infected cells. nih.gov Furthermore, in vivo studies in animal models have not consistently demonstrated a significant therapeutic effect, and in some cases, a paradoxical increase in PrPres was observed. nih.gov Combination therapy with other agents, such as a γ-secretase inhibitor, has shown some promise in reducing PrPSc levels and preventing neuronal damage in mice, though this was accompanied by toxicity from the other drug. nih.gov
Investigational Immunomodulatory Effects
The immunomodulatory effects of quinacrine are an emerging area of research. Its ability to inhibit the nuclear factor-κB (NF-κB) signaling pathway is a key aspect of its anticancer activity and also points to its potential to modulate immune responses. nih.govnih.gov NF-κB is a crucial regulator of inflammation and immunity. By suppressing NF-κB, quinacrine can influence the production of various cytokines and other inflammatory mediators. This mechanism is being explored in the context of cancer therapy, where inflammation can play a role in tumor progression. nih.gov
Preclinical In Vivo Efficacy Investigations
Preclinical in vivo studies have provided further insights into the therapeutic potential of quinacrine dihydrochloride dihydrate. In a mouse model of Ebola virus disease, treatment with quinacrine resulted in a 70% survival rate in mice challenged with a lethal dose of the virus. nih.gov
In the context of cancer, in vivo studies have supported the findings from cell line experiments. For non-small cell lung cancer, the combination of quinacrine and erlotinib (B232) was shown to slow the growth of xenograft tumors in mice. nih.gov Similarly, in a mouse model of gastric cancer, the related compound 2,4-diamino-quinazoline, which also targets pathways affected by quinacrine, suppressed tumor growth. mdpi.com
Regarding prion diseases, in vivo studies have yielded mixed results. While some combination therapies involving quinacrine have shown a reduction in prion protein accumulation and neuronal damage in mice, quinacrine monotherapy has not consistently demonstrated a significant survival benefit in animal models. nih.govnih.gov
Anticancer Efficacy in Murine Xenograft Models
This compound has demonstrated notable anticancer effects in various murine xenograft models, particularly in tumors with specific genetic backgrounds, such as p53 mutations.
In studies involving human colon carcinoma cells (HCT116) that lack the p53 tumor suppressor gene (p53-/-), quinacrine has been shown to effectively suppress tumor growth. When these p53-deficient cells were implanted in athymic nude mice, administration of quinacrine resulted in the inhibition of tumor development. aacrjournals.orgscispace.com This suggests a selective therapeutic potential for quinacrine in cancers with impaired p53 function, a common feature in many human malignancies. aacrjournals.orgscispace.com
The antitumor activity of quinacrine has also been observed in renal cell carcinoma xenografts. In nude mice bearing tumors derived from ACHN cells, quinacrine treatment led to an inhibition of tumor growth. pnas.org This effect was linked to the compound's ability to restore the function of wild-type p53, which is often suppressed in this type of cancer, through the inhibition of the NF-κB signaling pathway. pnas.org
Furthermore, in the context of ovarian cancer, quinacrine has shown efficacy both as a standalone agent and in combination therapies. In mouse models with xenografts of chemoresistant ovarian cancer (HeyA8MDR), quinacrine treatment was effective in reducing tumor weight and blocking the formation of ascitic fluid. nih.gov The mechanism behind this involves the induction of autophagic cell death. nih.govnih.gov The combination of quinacrine with the chemotherapeutic agent carboplatin (B1684641) also resulted in the suppression of tumor growth in this highly chemoresistant model. sigmaaldrich.com A synergistic effect was also noted when quinacrine was combined with TRAIL (TNF-related apoptosis-inducing ligand), where the combination therapy led to long-term disease-free survival in mice with ovarian cancer xenografts, a significant improvement compared to either agent used alone. nih.gov
The anticancer activity of quinacrine has also been investigated in breast cancer models. Studies have shown that quinacrine can decrease the growth of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner without affecting normal breast epithelial cells. nih.gov The proposed mechanism involves the inhibition of topoisomerase activity, leading to DNA damage and apoptosis. nih.gov
Table 1: Summary of Quinacrine's Anticancer Efficacy in Murine Xenograft Models To explore the data, click on the table headers to sort or use the search bar to filter.
| Cancer Model | Cell Line | Mouse Model | Observed Efficacy | Reference |
|---|---|---|---|---|
| Colon Carcinoma | HCT116 p53-/- | Athymic Nude Mice | Suppressed tumor growth. | aacrjournals.orgscispace.com |
| Renal Cell Carcinoma | ACHN | Nude Mice | Inhibited tumor growth. | pnas.org |
| Ovarian Cancer | HeyA8MDR | Mouse Model | Reduced tumor weight and blocked ascitic fluid formation. | nih.gov |
| Ovarian Cancer | - | Ovarian Cancer Xenograft Mouse Models | Mice treated with quinacrine and TRAIL remained disease-free. | nih.gov |
Antiviral Efficacy in Animal Models of Viral Infection (e.g., Ebola virus in mice)
The potential of this compound as an antiviral agent has been investigated in preclinical animal models. A notable example is its evaluation against the Ebola virus (EBOV). In a study using a mouse-adapted strain of EBOV, quinacrine demonstrated significant protective efficacy. scispace.comnih.gov
Research has shown that quinacrine can protect a substantial percentage of mice from a lethal challenge with the Ebola virus. nih.gov Specifically, a study reported that 70% of mice treated with quinacrine survived a lethal infection with mouse-adapted EBOV. scispace.com This statistically significant protection highlights the in vivo antiviral potential of the compound. The proposed mechanism of action for its antiviral activity is thought to be related to its lysosomotropic nature, where it increases the pH within cellular organelles. This change in pH may interfere with the activity of viral entry-requiring enzymes, such as cathepsin B, which are crucial for the Ebola virus to enter host cells. nih.gov
Table 2: Antiviral Efficacy of Quinacrine in an Ebola Virus Mouse Model To explore the data, click on the table headers to sort or use the search bar to filter.
| Viral Agent | Animal Model | Observed Efficacy | Reference |
|---|---|---|---|
| Mouse-adapted Ebola virus (EBOV) | Mice | Protected 70% of mice from a lethal challenge. | scispace.comnih.gov |
Protective Effects in Animal Models of Organ Injury (e.g., acute kidney injury, cyclosporine-induced nephrotoxicity in rats)
This compound has demonstrated significant protective effects in animal models of organ injury, particularly against drug-induced nephrotoxicity and acute kidney injury.
In a rat model of cyclosporine-induced nephrotoxicity, quinacrine treatment offered considerable protection. aacrjournals.org Cyclosporine A is known to cause kidney damage, evidenced by increased blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels. aacrjournals.orgnih.gov Treatment with quinacrine was found to significantly guard against these cyclosporine-induced biochemical changes, indicating a preservation of kidney function. aacrjournals.org The protective mechanism is partly attributed to quinacrine's ability to counteract oxidative stress, as it was shown to prevent the cyclosporine-induced increase in malondialdehyde (MDA), a marker of lipid peroxidation, and the depletion of endogenous antioxidants like glutathione (B108866) and vitamin E. aacrjournals.org
Furthermore, quinacrine has shown dose-dependent protective effects against acute kidney injury (AKI) induced by other agents. In a rat model of glycerol-induced AKI, quinacrine administration attenuated the structural and functional damage to the kidneys. pnas.orgnih.gov Glycerol administration typically leads to renal dysfunction, characterized by increased urea and creatinine. pnas.org Quinacrine treatment was able to mitigate these changes. nih.gov This protective effect is linked to its ability to reduce oxidative stress and inflammation within the kidney tissue. pnas.orgnih.gov
Similarly, in a model of lipopolysaccharide (LPS)-induced AKI in rats, which mimics aspects of sepsis-induced kidney injury, quinacrine demonstrated a protective role. nih.gov It was found to alleviate the inflammatory response and apoptosis in the kidney, suggesting its potential as a therapeutic agent in inflammatory conditions leading to organ damage. nih.gov
Table 3: Protective Effects of Quinacrine in Animal Models of Organ Injury To explore the data, click on the table headers to sort or use the search bar to filter.
| Model of Organ Injury | Animal Model | Observed Protective Effects | Reference |
|---|---|---|---|
| Cyclosporine-induced nephrotoxicity | Rats | Protected against biochemical changes indicative of nephrotoxicity and reduced oxidative stress. | aacrjournals.org |
| Glycerol-induced acute kidney injury | Rats | Dose-dependently attenuated structural and functional kidney changes. | pnas.orgnih.gov |
| Lipopolysaccharide (LPS)-induced acute kidney injury | Rats | Alleviated inflammation and apoptosis in kidney tissue. | nih.gov |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Adriamycin |
| Bafilomycin A |
| Blood urea nitrogen |
| Carboplatin |
| Cathepsin B |
| Cathepsin L |
| Chloroquine |
| Cisplatin |
| Cyclosporine |
| Cyclosporine A |
| Glutathione |
| Glycerol |
| Lipopolysaccharide |
| Malondialdehyde |
| Necrostatin-1 |
| Pifithrin-a |
| Quinacrine |
| This compound |
| TRAIL (TNF-related apoptosis-inducing ligand) |
Structure Activity Relationship Sar and Derivative Research on Quinacrine Dihydrochloride Dihydrate
Elucidation of Core Acridine (B1665455) Moiety Contributions to Biological Activity
The planar tricyclic acridine ring is the foundational element responsible for many of quinacrine's biological activities. researchgate.nethumanjournals.com This planarity allows the molecule to intercalate between the base pairs of DNA, a primary mechanism of action that disrupts DNA replication and transcription. drugbank.comresearchgate.netpharmacy180.com This interaction is not merely a physical obstruction but also distorts the DNA backbone, which can inhibit the function of DNA-related enzymes like topoisomerases. researchgate.net
Beyond DNA intercalation, the acridine nucleus is implicated in a variety of other cellular interactions. It has been shown to inhibit enzymes such as succinic dehydrogenase and interfere with mitochondrial electron transport and cholinesterase. pharmacy180.com The versatility of the acridine ring has spurred extensive research into synthesizing new derivatives by introducing different functional groups to modulate its biological profile. researchgate.net The inherent cytotoxicity of many acridine derivatives, while a challenge, also underscores the potent biological activity of this core structure. humanjournals.com
Influence of Substituents on Pharmacological Potency and Selectivity
The pharmacological properties of quinacrine (B1676205) are significantly modulated by the substituents attached to the acridine core. Key substituents include the 6-chloro group, the 2-methoxy group, and the 9-amino side chain. nih.gov
The dialkylaminoalkyl side chain at the C-4 position (equivalent to the 9-position in the acridine ring system) is crucial for activity. Specifically, a side chain with two to five carbon atoms between the nitrogen atoms, such as the 4-diethylaminomethyl butyl amino side chain found in quinacrine, is considered optimal for antimalarial activity. pharmacy180.com The tertiary amine within this side chain is also an important feature. pharmacy180.com
The nature and position of substituents on the acridine ring itself also play a critical role. For instance, the 7-chloro group in the related quinoline (B57606) nucleus is optimal for activity, while a methyl group at position 3 reduces activity, and an additional methyl group at position 8 abolishes it. pharmacy180.com In the context of inhibiting CpG-oligodeoxynucleotide-induced immune responses, bulky hydrophobic substituents at positions 2 and 6 of the quinoline nucleus were found to increase activity. nih.gov This highlights that the influence of substituents can be highly dependent on the specific biological target.
Furthermore, the cationic amphiphilic drug (CAD) structure of quinacrine, which is pH-dependent, is crucial for some of its pharmacological activities. A slight decrease in pH can reduce the CAD structure and consequently diminish its effects. acs.org
Comparative Analysis of Stereoisomeric Forms (R- and S-isomers)
Quinacrine possesses a chiral center in its alkylamino side chain, leading to the existence of R- and S-enantiomers. nih.gov While many studies utilize the racemic mixture, research into the differential activities of the individual stereoisomers of chiral drugs has revealed that one enantiomer is often more pharmacologically active or has a different side-effect profile than the other. youtube.comnih.gov
Although specific comparative studies on the R- and S-isomers of quinacrine are not as extensively documented in the provided results, the principles of stereochemistry in drug action strongly suggest that the two enantiomers of quinacrine likely exhibit different potencies and selectivities for their various biological targets. youtube.com The three-dimensional arrangement of the side chain can significantly influence how the molecule interacts with chiral biological macromolecules like enzymes and receptors.
Synthesis and Biological Evaluation of Novel Quinacrine Derivatives and Analogs
The quest for improved therapeutic agents has led to the synthesis and evaluation of numerous quinacrine derivatives and analogs. These modifications often target the side chain or the acridine ring to enhance potency, alter selectivity, or reduce toxicity.
Quinacrine Mustard: A notable derivative is quinacrine mustard, where the diethylamino group of quinacrine is replaced by a reactive bis-(2-chloroethyl)amino mustard group. nih.gov This alkylating agent is an irreversible inhibitor of enzymes like trypanothione (B104310) reductase, a key target in pathogenic trypanosomes. nih.gov The chloroethyl groups form highly reactive aziridinium (B1262131) cations that can covalently bind to nucleophilic groups in proteins and nucleic acids. sigmaaldrich.com Studies have shown that two molecules of quinacrine mustard can stack within the active site of trypanothione reductase. nih.gov A urinary metabolite of both quinacrine and quinacrine mustard, 6-chloro-9-amino-2-hydroxyacridine, has also been identified and shown to interact with chromosomes. nih.gov
N-oxides: The synthesis of N-oxides of heterocyclic compounds is another strategy to create new bioactive molecules. For example, quinoxaline (B1680401) 1,4-di-N-oxides have demonstrated a wide range of biological activities, including antimicrobial and antitumoral effects. nih.gov While specific research on quinacrine N-oxides was not detailed in the provided search results, this class of derivatives represents a potential avenue for developing novel therapeutic agents based on the acridine scaffold.
Advanced Analytical Characterization in Quinacrine Dihydrochloride Dihydrate Research
Spectroscopic and Diffraction Techniques for Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) like Quinacrine (B1676205) Dihydrochloride (B599025) Dihydrate are crucial as they can influence its stability, dissolution, and bioavailability.
X-ray Diffraction Studies (Single-Crystal and Powder)
X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials. Both single-crystal and powder XRD are employed to elucidate the structural properties of Quinacrine Dihydrochloride Dihydrate.
Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional arrangement of atoms within the quinacrine molecule and the crystal lattice, including the location of the water molecules and chloride ions. researchgate.net For instance, a study on a tetrahydrate form of quinacrine dihydrochloride, crystallized from a water:dioxane mixture, revealed a complex hydrogen-bonding network involving four water molecules and two chloride ions, with the compound crystallizing in the P space group. researchgate.net This detailed structural information is vital for understanding the compound's physicochemical properties.
Powder X-ray diffraction (PXRD) is a versatile tool for routine identification, phase purity analysis, and detection of polymorphism. mdpi.com It can readily distinguish between different crystalline forms (polymorphs) and hydrates. rigaku.com For example, PXRD can differentiate between the dihydrate, tetrahydrate, and anhydrous forms of quinacrine dihydrochloride. researchgate.netresearchgate.net This is critical in pharmaceutical manufacturing to ensure batch-to-batch consistency and to monitor for any unwanted phase transformations during processing or storage.
Thermal Analysis Methodologies (Thermogravimetry, Differential Scanning Calorimetry)
Thermal analysis techniques provide valuable insights into the physical and chemical changes that occur in a substance as a function of temperature.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA is primarily used to determine the water content and to study its dehydration process. Thermal analyses have indicated a two-step dehydration of the solid state. researchgate.netnih.gov This observation is consistent with the arrangement of water molecules within the crystal structure and ultimately leads to the destruction of the crystal lattice. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions such as melting, crystallization, and solid-solid transitions. For this compound, DSC studies have revealed that the compound degrades upon melting. researchgate.net No transition from a monoclinic to an orthorhombic form was observed, suggesting the stability of the monoclinic form. researchgate.net The melting point has been reported to be around 248-250 °C. sigmaaldrich.com
| Thermal Analysis Data for this compound | |
| Technique | Observation |
| Thermogravimetric Analysis (TGA) | Two-step dehydration process. researchgate.netnih.gov |
| Differential Scanning Calorimetry (DSC) | Degrades upon melting. researchgate.net |
| Apparent melting temperature estimated at 231 °C. researchgate.net |
Water Sorption Experiments and Hydrate (B1144303) Form Analysis
Water sorption experiments are crucial for understanding the hygroscopicity of a pharmaceutical solid, which is its tendency to take up moisture from the environment. This is a critical parameter as moisture can affect the stability, processability, and performance of the drug substance.
Dynamic Vapor Sorption (DVS) analysis has shown that Quinacrine Dihydrochloride is substantially hygroscopic. researchgate.net These experiments help to determine the critical relative humidity at which the compound begins to absorb significant amounts of water, potentially leading to deliquescence. A deliquescent point has been identified at 56% relative humidity at 25°C. researchgate.net
Furthermore, water sorption studies, in conjunction with other techniques like XRD and thermal analysis, have been used to identify and characterize different hydrate forms of quinacrine dihydrochloride, including a tetrahydrate and two anhydrous phases. researchgate.netresearchgate.net Understanding the conditions under which these different forms exist and interconvert is essential for controlling the solid-state properties of the drug substance. researchgate.net
Chromatographic and Spectrometric Methods for Solution-Phase Analysis
While solid-state characterization is vital, the analysis of this compound in solution is equally important for determining purity, identifying impurities and degradants, and assessing stability.
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS) for Degradant Identification
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of an ion trap mass spectrometer. This technique is particularly valuable for identifying unknown impurities and degradation products.
Studies have utilized LC-IT-MS to identify several related compounds and degradation products of quinacrine. nih.gov Seven related compounds have been identified using this method. nih.gov The primary thermal degradant, both in the solid state and in solution, was found to be the N-deethyl compound. nih.gov In solution, quinacrine tertiary amine oxide was identified as an impurity indicative of oxidative stress. nih.gov Additionally, two photolytic impurities can be formed in solution through either aromatic amine cleavage or O-demethylation. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for purity determination and stability assessment. openaccessjournals.com A validated, stability-indicating HPLC method is essential for separating the active ingredient from its degradation products and any process-related impurities. nih.gov
HPLC methods are used to quantify the purity of this compound and to monitor its stability under various stress conditions, such as heat, light, humidity, and different pH values. nih.govopenaccessjournals.com By analyzing samples subjected to these stress conditions, the degradation pathways can be elucidated, and the shelf-life of the drug product can be established. These methods are crucial for ensuring that the product meets regulatory requirements for safety and efficacy throughout its lifecycle. openaccessjournals.com
| Identified Degradation Products of Quinacrine | |
| Degradation Condition | Identified Degradant |
| Thermal Stress (Solid and Solution) | N-deethyl compound nih.gov |
| Oxidative Stress (Solution) | Quinacrine tertiary amine oxide nih.gov |
| Photolytic Stress (Solution) | Product of aromatic amine cleavage nih.gov |
| Photolytic Stress (Solution) | Product of O-demethylation nih.gov |
Fluorescent Properties and Applications in Biological Research
This compound is a fluorescent compound that has found significant utility in various biological research applications. Its ability to emit light upon excitation and its affinity for specific cellular components make it a valuable tool for visualizing and studying cellular structures and processes.
DNA and RNA Staining for Cellular Imaging
Quinacrine's fluorescent properties are particularly useful for staining nucleic acids, enabling researchers to visualize DNA and RNA within cells. This capability has been instrumental in cytogenetics and cell biology.
The fluorescence of quinacrine is significantly enhanced when it binds to double-stranded polynucleotides. pnas.orgnih.gov Studies have shown that its fluorescence is particularly pronounced in the presence of bihelical polynucleotides rich in adenine-thymine (A-T) base pairs, such as poly(dA-dT) and poly(rA)·poly(rU). pnas.orgnih.gov Conversely, the presence of guanine-cytosine (G-C) rich sequences tends to quench the fluorescence. pnas.orgnih.gov This specificity for A-T rich regions makes quinacrine a valuable tool for chromosome banding, a technique used to identify and characterize chromosomes. pnas.orgnih.govnih.gov The distinct fluorescent patterns produced by quinacrine staining, known as Q-banding, allow for the identification of individual chromosomes and the detection of chromosomal abnormalities.
Research has demonstrated that the binding of quinacrine to DNA is complex, with different affinities for various DNA sequences. nih.gov It is suggested that alternating purine-pyrimidine sequences, particularly those involving a G-C base pair like C-G, T-G, and C-A, exhibit stronger binding to quinacrine. nih.gov While a bihelical conformation is not strictly required for fluorescence quenching, it is essential for the marked enhancement of fluorescence observed with A-T rich double-stranded DNA. pnas.orgnih.gov
| Property | Description | Reference |
| Fluorescence Enhancement | Significantly increased in the presence of bihelical polynucleotides, especially those rich in A-T base pairs. | pnas.orgnih.gov |
| Fluorescence Quenching | Occurs in the presence of G-C rich DNA sequences. | pnas.orgnih.gov |
| Binding Specificity | Preferential binding to deoxyadenylate-deoxythymidylate-rich regions in DNA. | pnas.org |
| Application | Chromosome staining (Q-banding) for cytogenetic analysis. | nih.gov |
Fluorescent Tracking of Acidic Vesicles (e.g., Lysosomes) in Live Cells
Quinacrine's ability to accumulate in acidic compartments within live cells has made it a widely used fluorescent probe for studying acidic vesicles, such as lysosomes. nih.govbohrium.com As an amphipathic weak base, quinacrine can diffuse across cellular membranes in its neutral form. nih.gov Once inside the acidic environment of a vesicle, it becomes protonated and trapped, leading to its accumulation and a detectable fluorescent signal. nih.govnih.gov
This property allows for the imaging and tracking of lysosomes and other acidic organelles in real-time. nih.govbohrium.com The accumulation of quinacrine within these vesicles is dependent on the pH gradient maintained by vacuolar (V)-ATPases, which are proton pumps. nih.govnih.gov Inhibition of V-ATPase with specific inhibitors like bafilomycin A1 has been shown to reduce the uptake of quinacrine into these acidic compartments, confirming the mechanism of its accumulation. nih.govresearchgate.net
Studies comparing quinacrine with other fluorescent probes for tracking acidic vesicles, such as acridine (B1665455) orange and LysoTracker Red, have highlighted its advantages for long-term imaging. nih.govbohrium.com Quinacrine exhibits greater photostability and lower phototoxicity compared to acridine orange and is less prone to rapid photobleaching than LysoTracker Red. nih.govbohrium.com This makes it particularly suitable for time-lapse microscopy experiments that require imaging over several hours, such as studying the dynamics of lysosomes during processes like apoptosis or autophagy. nih.govbohrium.comresearchgate.net
Confocal microscopy studies have confirmed the colocalization of quinacrine with markers for late endosomes and lysosomes, such as Rab7 and LAMP1, further validating its use as a probe for these organelles. researchgate.net
| Feature | Quinacrine | Acridine Orange | LysoTracker Red | Reference |
| Suitability for Long-Term Imaging | Most suitable | Fairly phototoxic | Rapid photobleaching | nih.govbohrium.com |
| Phototoxicity | Less phototoxic | Fairly phototoxic | Less phototoxic | nih.govbohrium.com |
| Signal Stability | More durable signals | Can cause vesicle bursts | Rapid photobleaching | nih.govbohrium.com |
| Primary Target | Acidic vesicles (e.g., lysosomes) | Acidic vesicles | Acidic vesicles | nih.govbohrium.com |
Research Methodologies and Experimental Models in Quinacrine Dihydrochloride Dihydrate Studies
In Vitro Cell-Based Assay Systems
A variety of in vitro cell-based assays are instrumental in characterizing the biological activities of quinacrine (B1676205) dihydrochloride (B599025) dihydrate. These systems provide a controlled environment to investigate its effects on fundamental cellular processes.
Cell Viability and Proliferation Assays (e.g., IC50 Determinations)
A primary step in evaluating the potential of a compound like quinacrine is to determine its effect on cell viability and proliferation. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to quantify the metabolic activity of cells, which serves as an indicator of cell viability. creative-bioarray.com The half-maximal inhibitory concentration (IC50), a key parameter derived from these assays, represents the concentration of a compound required to inhibit a biological process by 50%. nih.govbiorender.com
For instance, in a study on the human gastric cancer cell line SGC-7901, quinacrine was shown to significantly inhibit cell growth in a dose-dependent manner. nih.gov The IC50 value was determined to be 16.18 (± 0.64) μM. nih.gov This indicates the concentration at which quinacrine reduces the proliferation of these cancer cells by half. Such data is crucial for understanding the compound's potency.
Table 1: IC50 Value of Quinacrine in SGC-7901 Cells
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| SGC-7901 | 16.18 (± 0.64) | nih.gov |
Apoptosis Detection Assays (e.g., Annexin V/7AAD Staining, Caspase Activation Assays)
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Assays to detect apoptosis are therefore vital in cancer research. One widely used method is Annexin V/7-AAD (7-aminoactinomycin D) staining followed by flow cytometry. stemcell.comelabscience.comcytekbio.com Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis. stemcell.comnih.gov 7-AAD is a fluorescent dye that intercalates with DNA but is excluded by cells with intact membranes, thus identifying late apoptotic and necrotic cells. stemcell.com
Research has demonstrated that quinacrine can induce apoptosis in various cancer cell lines. lktlabs.comnih.gov In SGC-7901 gastric cancer cells, treatment with 15 μM of quinacrine resulted in a significant increase in apoptosis (26.30% ± 5.31%) compared to the control group (3.37% ± 0.81%). nih.gov This induction of apoptosis is a key mechanism behind its observed anti-proliferative effects. nih.gov Further evidence of apoptosis is provided by the detection of increased chromatin nucleation in quinacrine-treated cells. nih.gov
Caspase activation is another hallmark of apoptosis. Caspases are a family of proteases that execute the apoptotic program. Colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3. nih.gov Studies have shown that quinacrine treatment can lead to increased caspase-3 activity in cancer cells, further confirming its pro-apoptotic effects. nih.gov
Western Blot Analysis for Protein Expression and Signaling Pathway Activation
Western blot analysis is a powerful technique used to detect and quantify specific proteins within a cell lysate. researchgate.netresearchgate.netmdpi.com This method is crucial for investigating how quinacrine affects the expression levels of proteins involved in key signaling pathways that regulate cell survival, proliferation, and apoptosis.
For example, studies have used Western blotting to examine the effect of quinacrine on the expression of proteins in the Bcl-2 family, which are critical regulators of apoptosis. nih.gov Quinacrine treatment has been shown to alter the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Additionally, the technique has been employed to analyze the activation of signaling pathways such as the NF-κB and p53 pathways, both of which are implicated in cancer development and progression. nih.govmedchemexpress.com Quinacrine has been found to suppress NF-κB signaling while activating the p53 tumor suppressor pathway. nih.govmedchemexpress.com
In the context of breast cancer stem cells, Western blot analysis revealed that quinacrine can inhibit the expression of cMET, a receptor tyrosine kinase involved in metastasis and angiogenesis. nih.gov Furthermore, in non-small cell lung cancer cell lines, Western blotting has been used to show that quinacrine can modulate the expression of cyclins (like Cyclin D1 and B1) and stress-related proteins (like p38MAPK and Hsp70), providing insights into its effects on cell cycle regulation and cellular stress responses. nih.gov
Gene Expression Profiling and Enrichment Analysis (e.g., Ribosomal Biogenesis)
To gain a broader understanding of the cellular response to quinacrine, researchers utilize techniques like gene expression profiling. This allows for the simultaneous measurement of the expression levels of thousands of genes. Subsequent enrichment analysis can then identify specific biological pathways or processes that are significantly altered by the compound.
One area of interest is the effect of quinacrine on ribosomal biogenesis. nih.govnih.gov Ribosomes are essential for protein synthesis, and their production is often upregulated in rapidly proliferating cancer cells. By analyzing changes in the expression of genes involved in ribosome biogenesis, researchers can determine if quinacrine disrupts this fundamental cellular process. nih.govnih.gov For instance, studies have investigated the expression of ribosome biogenesis factors (RBFs) and ribosomal proteins (RPs) in response to cellular changes. nih.gov
Mutagenicity and Genotoxicity Assays (e.g., Bacterial Mutagenicity Assays, Mammalian Cell Cytogenicity, Micronucleus Tests)
Given that quinacrine is known to intercalate with DNA, it is essential to evaluate its potential to cause genetic damage. nih.gov A battery of mutagenicity and genotoxicity assays is employed for this purpose.
The bacterial mutagenicity assay, or Ames test, uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations. nih.gov Studies have shown that quinacrine dihydrochloride dihydrate is mutagenic in Salmonella typhimurium strains TA1537 (with and without S9 activation) and TA98 (with S9 activation), as well as in Escherichia coli strain WP2 uvrA (without S9 activation). nih.gov However, it was not mutagenic in S. typhimurium strains TA100 and TA1535. nih.gov
In mammalian cells, cytogenetic analyses are performed to assess chromosomal damage. Quinacrine has been found to be clastogenic, meaning it can cause breaks in chromosomes, in Chinese hamster ovary (CHO) cells. nih.gov In human peripheral blood lymphocytes treated in vitro, quinacrine dihydrochloride induced a range of chromosomal aberrations, including dicentrics, rings, and marker chromosomes. nih.gov It also increased the frequency of micronucleated binucleate cells, which is an indicator of chromosomal damage. nih.gov
Receptor Binding and Enzyme Inhibition Assays
To identify specific molecular targets of quinacrine, researchers perform receptor binding and enzyme inhibition assays. These biochemical assays measure the direct interaction of the compound with purified proteins. bioduro.com
For example, studies have investigated the effect of quinacrine on muscarinic receptors. It was found that quinacrine competitively inhibits the binding of the antagonist quinuclidinyl benzilate to muscarinic receptors in neuroblastoma cells, with an IC50 of 460 nM. nih.gov
Quinacrine has also been identified as an inhibitor of several enzymes. It inhibits human aldehyde oxidase with an IC50 of 3.3 μM. medchemexpress.com More recently, it has been discovered to be a dual inhibitor of Topoisomerase II (Topo II) and Heat shock protein 90 (Hsp90). nih.gov It binds to the ATPase domain of Topo IIα and the N-terminal ATP-binding site of Hsp90, inhibiting their respective activities. nih.gov Furthermore, quinacrine has been shown to inhibit the kinase activity of Fibroblast Growth Factor Receptor 1 (FGFR1). biorxiv.org
Table 2: Enzyme and Receptor Inhibition by Quinacrine
| Target | Assay Type | Finding | Reference |
|---|---|---|---|
| Muscarinic Receptor | Competitive Binding | IC50 of 460 nM | nih.gov |
| Aldehyde Oxidase | Enzyme Inhibition | IC50 of 3.3 μM | medchemexpress.com |
| Topoisomerase IIα | Enzyme Inhibition | Inhibits ATPase activity | nih.gov |
| Hsp90 | Enzyme Inhibition | Binds to N-terminal ATP-binding site, IC50 = 13.63 μM in a competitive binding assay | nih.gov |
| FGFR1 | Kinase Inhibition | Inhibits kinase activity | biorxiv.org |
Flow Cytometry for Cellular Processes (e.g., Mitochondrial Reactive Oxygen Species Production)
Flow cytometry is a powerful technique utilized to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound research, flow cytometry is instrumental in elucidating its effects on various cellular processes, particularly the production of mitochondrial reactive oxygen species (ROS).
Mitochondrial ROS are by-products of aerobic respiration and are increasingly recognized as crucial signaling molecules in both normal and pathological conditions, including cancer. nih.gov The generation of mitochondrial ROS is a key feature of the altered metabolism of cancer cells, often referred to as oncometabolism. nih.gov Techniques to measure mitochondrial ROS are vital for understanding how compounds like quinacrine influence tumor biology. nih.gov
In these studies, fluorescent probes that specifically target mitochondria and are sensitive to ROS levels are employed. For instance, MitoSOX Red is a commonly used dye that fluoresces upon oxidation by mitochondrial superoxide. nih.gov Cells treated with this compound can be stained with such probes and then analyzed using a flow cytometer. This allows for the quantification of mitochondrial ROS levels on a single-cell basis.
The methodology typically involves:
Cell Culture: Growing relevant cell lines, such as cancer cells or immune cells, in a controlled laboratory environment.
Treatment: Exposing the cells to varying concentrations of this compound for specific durations.
Staining: Incubating the cells with a mitochondria-specific ROS-sensitive fluorescent dye.
Data Acquisition: Running the stained cells through a flow cytometer to measure the fluorescence intensity of individual cells.
Analysis: Analyzing the collected data to determine the effect of this compound on mitochondrial ROS production, often by comparing the fluorescence intensity of treated cells to untreated controls.
This approach has been successfully used to measure both basal and induced mitochondrial ROS production in various cell types, including mouse and human cell lines and primary cells. nih.gov It provides a rapid and sensitive method for assessing the impact of this compound on mitochondrial function and redox signaling.
A representative workflow for using flow cytometry to measure mitochondrial ROS in hematopoietic cells is presented below. nih.gov This two-step staining protocol allows for the analysis of mitochondrial ROS in specific live bone marrow-derived stem and progenitor cell populations. nih.gov
| Step | Description |
| 1. Surface Marker Staining | Hematopoietic cells are first stained with a cocktail of fluorescently labeled antibodies against specific cell surface markers. This allows for the identification and gating of distinct cell populations (e.g., hematopoietic stem cells, progenitor cells, leukemia cells) during flow cytometric analysis. |
| 2. Mitochondrial ROS Staining | Following surface marker staining, the cells are incubated with a mitochondrial ROS-sensitive dye. The concentration and incubation time for the dye are optimized for the specific cell type being studied to ensure accurate detection of changes in mitochondrial ROS levels. nih.gov |
| 3. Flow Cytometric Analysis | The dually stained cells are then analyzed on a flow cytometer. The surface marker staining allows for the isolation of the specific cell populations of interest, and the fluorescence intensity from the mitochondrial ROS dye within these populations is quantified. |
This method is valuable for investigating the redox biology of both healthy and diseased cells and for evaluating the efficacy of therapies that target redox pathways. nih.gov
Biofilm Metabolic Activity Assays
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. These structures are notoriously resistant to antimicrobial agents and play a significant role in chronic and recurrent infections. The study of compounds that can disrupt biofilms or inhibit their formation is a critical area of research.
Biofilm metabolic activity assays are essential tools for screening and characterizing the efficacy of potential anti-biofilm agents like this compound. These assays typically measure the metabolic activity of the cells within the biofilm, which serves as an indicator of cell viability and biofilm integrity.
A common method involves the use of colorimetric reagents, such as resazurin (B115843) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), which are reduced by metabolically active cells into colored products. The intensity of the color change is proportional to the number of viable cells in the biofilm.
The general procedure for a biofilm metabolic activity assay is as follows:
Biofilm Formation: The microorganism of interest is cultured in a suitable medium in a multi-well plate, allowing for the formation of biofilms on the surface of the wells.
Treatment: The established biofilms are then treated with various concentrations of the test compound, such as this compound.
Incubation: The treated biofilms are incubated for a specific period to allow the compound to exert its effect.
Metabolic Assay: After incubation, the planktonic (free-floating) cells are removed, and a metabolic indicator dye is added to the wells containing the biofilms.
Quantification: Following another incubation period, the color change is measured using a spectrophotometer or plate reader. A reduction in color intensity in the treated wells compared to the untreated control wells indicates a decrease in metabolic activity and, therefore, an anti-biofilm effect.
This type of assay is crucial for the discovery of new therapeutic interventions for biofilm-associated infections. nih.gov For instance, a protocol has been developed to adapt a biofilm formation assay for identifying compounds with activity against established Clostridioides difficile biofilms, coupling it with a metabolic assay for drug discovery purposes. nih.gov While direct studies on this compound using this specific assay are not detailed in the provided context, its known antimicrobial properties make it a candidate for such investigations.
Preclinical In Vivo Animal Model Development and Application
Preclinical in vivo animal models are indispensable for evaluating the therapeutic potential and understanding the mechanisms of action of drug candidates like this compound before they can be considered for human clinical trials. These models allow researchers to study the effects of a compound in a complex, living biological system, providing insights into its efficacy, pharmacokinetics, and potential interactions within the body.
Murine Xenograft Models for Anticancer Research
Murine xenograft models are a cornerstone of preclinical cancer research. These models involve the transplantation of human tumor cells into immunodeficient mice. The absence of a fully functional immune system in these mice prevents the rejection of the foreign human cells, allowing the tumor to grow.
The general methodology for creating and utilizing murine xenograft models in the context of this compound research includes:
Cell Line Selection: Choosing a human cancer cell line relevant to the type of cancer being studied.
Implantation: Injecting the cancer cells into the mice, either subcutaneously (under the skin) or orthotopically (into the organ of origin).
Tumor Growth: Allowing the tumors to establish and grow to a measurable size.
Treatment: Administering this compound to the mice, often through various routes such as oral gavage or intraperitoneal injection.
Endpoint Analysis: At the end of the study, the tumors are excised and can be analyzed for various molecular and cellular changes induced by the treatment.
Studies have shown that Quinacrine can suppress the growth of transplanted tumors in male mice. nih.gov For example, research on breast cancer has demonstrated that this compound can inhibit tumor growth in xenograft models. nih.gov In these studies, the compound was found to induce apoptosis (programmed cell death) and inhibit topoisomerase activity in the cancer cells. nih.gov
Specific Mouse Models for Hematological Malignancies (e.g., Acute Myeloid Leukemia)
Mouse models are critical for studying hematological malignancies like Acute Myeloid Leukemia (AML), a cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow. youtube.com These models are used to understand the genetic and cellular mechanisms of the disease and to test novel therapies.
Several types of mouse models are used for AML research:
Genetically Engineered Mouse Models (GEMMs): These models involve the introduction of specific genetic mutations known to cause AML in humans into the mouse genome. This allows for the study of how these mutations drive the development of the disease.
Retroviral Transduction/Transplantation Models: In this approach, hematopoietic stem and progenitor cells are isolated from mice, genetically modified using retroviruses to express leukemia-causing genes, and then transplanted into recipient mice. These mice subsequently develop leukemia.
Patient-Derived Xenograft (PDX) Models: This involves transplanting primary AML cells from human patients into immunodeficient mice. PDX models are considered to be highly relevant as they closely recapitulate the heterogeneity and biology of the human disease.
A study on drug-mediated antigenic changes in murine leukemia cells utilized a model where leukemia cells were treated in vivo. nih.gov This research found that Quinacrine dihydrochloride could prevent certain antigenic changes in the leukemia cells without affecting the antitumor activity of another chemotherapeutic agent. nih.gov More recent advancements include the development of humanized mouse models that can be engrafted with both human AML cells and a human immune system, allowing for the study of the interaction between the cancer and the immune response. youtube.com
| Mouse Model Type | Description | Relevance to Quinacrine Research |
| Murine Xenograft | Human cancer cells are implanted into immunodeficient mice. | Used to evaluate the anti-cancer efficacy of this compound against solid tumors like breast cancer. nih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to carry mutations that cause diseases like AML. | Allows for the study of Quinacrine's effect on specific genetic subtypes of leukemia. |
| Patient-Derived Xenograft (PDX) Models | Primary human tumor cells are transplanted into immunodeficient mice. | Provides a more clinically relevant model to test the efficacy of Quinacrine against patient-specific cancers. |
| Humanized Mouse Models | Mice are engrafted with a functional human immune system, often in addition to human tumors. | Enables the investigation of how Quinacrine modulates the immune response to cancer. youtube.com |
Animal Models for Viral Infection Studies
Animal models are crucial for studying viral pathogenesis and for the preclinical evaluation of antiviral drugs. koreascience.kr The choice of animal model depends on the specific virus being studied and the ability of the model to recapitulate key aspects of the human disease. koreascience.kr
In the context of research on this compound's antiviral properties, various animal models could be employed. For example, to study its effects on SARS-CoV-2, the virus that causes COVID-19, researchers have used models such as mice, hamsters, ferrets, and non-human primates. koreascience.kr In vitro studies have shown that quinacrine can inhibit the replication of SARS-CoV-2 in cell culture. nih.gov To translate these findings, an appropriate animal model would be necessary.
The development of such models often involves adapting the virus to the animal species or genetically modifying the animal to be susceptible to the human virus. For instance, standard laboratory mice are not naturally susceptible to SARS-CoV-2, so researchers use mice that are genetically engineered to express the human ACE2 receptor, which the virus uses to enter cells.
Rodent Models for Organ-Specific Injury and Protection Studies
Rodent models, particularly mice and rats, are widely used to study organ-specific injury and to evaluate the protective effects of therapeutic agents. These models can be designed to mimic a wide range of human conditions, including kidney injury, liver damage, and neurodegeneration.
For instance, to investigate the potential of this compound to protect against a specific organ injury, a relevant rodent model would be chosen. This could involve surgically induced injury, exposure to a toxic substance, or genetic predisposition to a particular organ pathology.
One area of research has focused on the pharmacokinetics of quinacrine in the brain, which is relevant for its potential use in treating neurological conditions. nih.gov Studies in mice have investigated how the drug is transported across the blood-brain barrier, a critical factor for its efficacy in the central nervous system. nih.gov It was found that the P-glycoprotein efflux transporter plays a significant role in clearing quinacrine from the mouse brain. nih.gov These studies are essential for understanding how to optimize the delivery of quinacrine to specific organs to maximize its protective effects.
Drug Repurposing Research and Preclinical Therapeutic Potential of Quinacrine Dihydrochloride Dihydrate
Repositioning Strategies for Oncological Applications
The anticancer potential of quinacrine (B1676205) has been a significant focus of drug repurposing research. nih.gov Initially explored due to its DNA-binding properties, subsequent studies have revealed a broader range of antineoplastic activities. mdpi.com Quinacrine has demonstrated efficacy in various cancer models, including those of the breast, colon, lung, and head and neck. nih.govoncotarget.com
A key mechanism underlying its anticancer effects is the modulation of critical signaling pathways. mdpi.com Research has shown that quinacrine can activate the p53 tumor suppressor pathway while simultaneously inhibiting the NF-κB signaling cascade. mdpi.commedchemexpress.com This dual action is significant, as p53 activation can lead to apoptosis (programmed cell death) in cancer cells, while NF-κB inhibition can reduce inflammation and cell survival. mdpi.comlktlabs.com Notably, quinacrine can induce cell death even in cancer cells with mutated or absent p53, a common feature in many aggressive tumors. nih.gov
Furthermore, quinacrine has been found to inhibit topoisomerase, an enzyme involved in DNA replication, and to disrupt the cell cycle. mdpi.comlktlabs.com Its ability to induce apoptosis in cancer cells has been linked to the mitochondria-dependent signaling pathway, involving the upregulation of p53 and caspase-3 activation. medchemexpress.com In preclinical studies on gastric cancer cells, quinacrine treatment led to an increase in the levels of pro-apoptotic proteins like Bax and cytochrome c, and a decrease in the anti-apoptotic protein Bcl-2. medchemexpress.com
Recent research has also highlighted quinacrine's role in inhibiting ribosomal biogenesis (RBG), a process often upregulated in cancer cells. mdpi.com By downregulating nucleostemin (NS), a protein involved in both RBG and DNA repair, quinacrine can induce nucleolar stress and promote DNA damage in cancer cells. mdpi.com This mechanism has shown promise in treatment-refractory ovarian cancer cell lines. mdpi.com
| Cancer Type | Key Preclinical Findings | Reported Mechanisms of Action |
|---|---|---|
| Ovarian Cancer | Enhanced sensitivity to chemotherapy; inhibition of tumor growth and ascites in chemoresistant models. mdpi.comnih.gov | Induction of autophagy, inhibition of ribosomal biogenesis, downregulation of nucleostemin. mdpi.comnih.gov |
| Breast Cancer | Synergistic effect with TRAIL in causing apoptosis. nih.gov | Upregulation of Death Receptor 5 (DR5). nih.gov |
| Gastric Cancer | Inhibition of cell growth and induction of apoptosis in SGC-7901 cells. medchemexpress.com | Mitochondria-dependent apoptosis, p53 upregulation, caspase-3 activation. medchemexpress.com |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Reduced viability of cell lines and primary cultures; synergy with cisplatin (B142131). oncotarget.com | Inhibition of autophagy, induction of apoptosis. oncotarget.comoncotarget.com |
| Colon Cancer | Induction of apoptosis and autophagy. lktlabs.com | p53- and p21-dependent mechanism. lktlabs.com |
Exploration in Novel Infectious Disease Therapeutics Beyond Traditional Uses
Beyond its established role as an antimalarial and anti-giardial agent, quinacrine is being investigated for its potential against a broader range of infectious diseases. nih.gov Its antiviral activity is a key area of this new exploration.
Preclinical studies have shown that quinacrine exhibits antiviral effects against several viruses, including Zika, dengue, and Ebola. nih.gov The proposed antiviral mechanisms are multifaceted. As a lysosomotropic agent, quinacrine can increase the pH within acidic organelles like endosomes and lysosomes. nih.gov This change in pH can interfere with the enzymatic activity required for the entry and fusion of certain viruses into host cells. nih.gov
Furthermore, quinacrine's ability to intercalate with DNA and RNA is another proposed mechanism for its antiviral action, potentially inhibiting viral replication. nih.gov Research has also suggested that quinacrine can inhibit autophagy-dependent viral replication. nih.gov
A notable recent study investigated the in vitro activity of quinacrine against SARS-CoV-2, the virus responsible for COVID-19. The study found that quinacrine reduced viral replication and cytotoxicity in Vero E6 cells. nih.govnih.gov Ultrastructural analysis suggested that this effect might be due to the inhibition of the viral assembly process. nih.gov
| Infectious Agent | Key Preclinical Findings | Proposed Mechanisms of Action |
|---|---|---|
| SARS-CoV-2 | Reduced viral replication and cytotoxicity in vitro. nih.govnih.gov | Inhibition of viral assembly, lysosomotropic effects, DNA/RNA intercalation. nih.gov |
| Zika Virus | Demonstrated antiviral effects in preclinical studies. nih.gov | Lysosomotropic effects, DNA/RNA intercalation, inhibition of autophagy. nih.gov |
| Dengue Virus | Demonstrated antiviral effects in preclinical studies. nih.gov | Lysosomotropic effects, DNA/RNA intercalation, inhibition of autophagy. nih.gov |
| Ebola Virus | Demonstrated antiviral effects in preclinical studies. nih.gov | Lysosomotropic effects, DNA/RNA intercalation, inhibition of autophagy. nih.gov |
Synergistic Combinatorial Therapeutic Approaches in Preclinical Investigations
A significant area of preclinical research involves the use of quinacrine in combination with other therapeutic agents to enhance their efficacy. nih.gov This synergistic approach aims to achieve better therapeutic outcomes at potentially lower doses, thereby potentially reducing side effects.
Synergy with TRAIL in Ovarian Cancer Preclinical Models
Preclinical studies have demonstrated a remarkable synergistic effect between quinacrine and TNF-related apoptosis-inducing ligand (TRAIL) in ovarian cancer models. nih.gov TRAIL is a naturally occurring protein that can selectively induce apoptosis in cancer cells. nih.gov However, some cancer cells are resistant to TRAIL-induced cell death.
Research has shown that quinacrine can sensitize ovarian cancer cells to TRAIL by upregulating the expression of Death Receptor 5 (DR5), a key receptor for TRAIL. nih.govresearchgate.net Quinacrine not only increases the mRNA levels of DR5 but also appears to inhibit its degradation, leading to higher levels of the receptor on the cell surface. nih.gov This increased DR5 expression enhances the ability of TRAIL to bind to and trigger the apoptotic cascade in cancer cells. nih.govnih.gov
In ovarian cancer xenograft mouse models, the combination of quinacrine and TRAIL led to a significant therapeutic effect, with treated mice remaining disease-free for extended periods, whereas mice treated with either agent alone did not show a similar response. nih.gov These findings suggest that the intraperitoneal delivery of quinacrine and TRAIL could be a promising strategy for ovarian cancer treatment. nih.gov
Enhancement of Chemotherapeutic Agents (e.g., Paclitaxel (B517696), Cytarabine)
Quinacrine has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents in various cancer models. This synergistic relationship holds the potential for improving the efficacy of standard cancer treatments.
In preclinical studies involving head and neck squamous cell carcinoma (HNSCC), quinacrine demonstrated a synergistic effect with cisplatin, a commonly used chemotherapy drug. oncotarget.comoncotarget.com The combination of quinacrine and cisplatin led to a significant reduction in the viability of HNSCC cell lines and primary patient-derived tumor cells. oncotarget.com In vivo, the combination treatment delayed tumor growth more effectively than either drug alone. oncotarget.com The proposed mechanism for this synergy involves quinacrine's ability to inhibit autophagy and promote apoptosis, thereby priming the cancer cells for the DNA-damaging effects of cisplatin. oncotarget.comoncotarget.com
Similarly, in ovarian cancer cell lines, quinacrine has been shown to sensitize cells to the cytotoxic effects of cisplatin. researchgate.net This effect is particularly noteworthy in chemoresistant cell lines. nih.gov
While direct preclinical studies on the combination of quinacrine with paclitaxel and cytarabine (B982) were not as extensively detailed in the provided search results, the established mechanisms of quinacrine's action, such as p53 activation and NF-κB inhibition, suggest a strong rationale for investigating such combinations. mdpi.commedchemexpress.com The ability of quinacrine to modulate pathways involved in cell survival and apoptosis could potentially lower the threshold for cell death induced by these chemotherapeutic agents.
Combinations with Autophagy Modulators or Inhibitors
Autophagy is a cellular process of self-digestion that can have a dual role in cancer. In some contexts, it can promote cancer cell survival, while in others, it can lead to cell death. Quinacrine has been identified as a modulator of autophagy, and its combination with other autophagy-targeting agents is an area of active investigation. oncotarget.comnih.gov
Quinacrine itself can induce autophagy. nih.gov In ovarian cancer cells, quinacrine-induced autophagy has been linked to cell death. nih.gov Specifically, it has been shown to downregulate p62/SQSTM1, an autophagy receptor protein, leading to autophagic cell death. nih.gov This effect was more pronounced in chemoresistant ovarian cancer cells, which often have elevated levels of p62. nih.gov
Interestingly, while quinacrine can induce autophagic cell death, it has also been described as a late-stage autophagy inhibitor in some contexts. oncotarget.com This apparent contradiction may depend on the specific cancer type and cellular context.
The combination of quinacrine with other autophagy modulators, such as chloroquine (B1663885) or hydroxychloroquine, which are known autophagy inhibitors, presents a complex but potentially powerful therapeutic strategy. nih.govresearchgate.net For instance, in chemoresistant ovarian cancer, the autophagy inhibitor bafilomycin A was able to reverse the cell death induced by quinacrine, highlighting the critical role of the autophagic process in quinacrine's mechanism of action in this setting. nih.gov Further research is needed to fully elucidate the optimal way to combine quinacrine with other autophagy modulators to maximize its anticancer effects.
Q & A
Q. What are the primary mechanisms by which QDDH induces apoptosis in cancer cells, and what experimental methods validate these pathways?
QDDH inhibits nuclear factor-kappa B (NF-κB) transcription, restoring p53-dependent apoptotic pathways. Methodologically, this is validated via:
Q. How is QDDH employed as a fluorescent probe in receptor protein studies, and what are its limitations?
QDDH’s acridine structure enables fluorescence-based tracking of conformational changes in acetylcholine receptors (AChRs) and phospholipase A2 (PLA2). Key methodologies include:
- Fluorescence spectroscopy to monitor ligand-receptor binding kinetics.
- Confocal microscopy for subcellular localization. Limitation : Intrinsic fluorescence may interfere with assays requiring exogenous dyes (e.g., GFP-based reporters); controls using non-fluorescent analogs are recommended .
Q. What standard protocols ensure the purity and stability of QDDH in experimental solutions?
- HPLC with UV detection (λmax ~343 nm) to verify purity and detect degradation products.
- NMR spectroscopy (e.g., in deuterium oxide) to confirm structural integrity.
- Storage : Solutions should be prepared fresh in pH-adjusted buffers and stored at -20°C to minimize hydrolysis .
Advanced Research Questions
Q. How does QDDH’s re-expression efficacy of silenced genes compare to other DNA-intercalating agents?
In cancer models, QDDH reactivates methylated genes at 2–20 µg/mL, a broader range but lower potency than analogs like 5175328 (0.5–5 µg/mL). Experimental validation involves:
- Methylation-specific PCR to assess promoter demethylation.
- Luciferase reporter assays to quantify gene re-expression efficiency.
- Dose-response curves to calculate EC50 values .
Q. What degradation pathways and impurities arise in QDDH under thermal or photolytic stress, and how are they characterized?
- Thermal degradation : Two-step dehydration in solid-state QDDH, forming N-deethyl derivatives (major degradant). Analyzed via TGA/DSC and LC-MS/MS .
- Photolytic degradation : Generates O-demethylated and aromatic cleavage products. Identified using high-resolution mass spectrometry (HRMS) .
- Toxicity screening : Computational models (e.g., in silico ADMET) predict degradant toxicity, with ketone derivatives showing higher risks .
Q. What experimental considerations are critical when using QDDH in antiviral or antiparasitic assays?
- Dose optimization : IC50 values for antiviral activity (e.g., minigenome inhibition) range from 1.46–1.51 µM, with selectivity indices (SI) of 7.93–8.18.
- Hemozoin inhibition assays : Monitor crystal growth inhibition in Plasmodium models using polarized light microscopy.
- Cytotoxicity controls : Parallel cell viability assays (e.g., MTT) to distinguish therapeutic vs. toxic effects .
Q. How does QDDH’s dual inhibition of PLA2 and NF-κB impact experimental design in inflammatory disease models?
- Mechanistic separation : Use siRNA knockdown or selective inhibitors (e.g., pyrrophenone for PLA2) to isolate pathways.
- Cytokine profiling : Multiplex ELISA to quantify IL-6, TNF-α, and other NF-κB-dependent cytokines.
- PLA2 activity assays : Fluorometric kits using arachidonic acid substrates to measure inhibition kinetics .
Methodological Challenges and Solutions
Q. How can researchers mitigate QDDH’s fluorescence interference in high-throughput screening (HTS)?
- Alternative detection : Switch to luminescence-based assays (e.g., ATP quantification for viability).
- Wavelength optimization : Use excitation/emission filters outside QDDH’s spectral range (e.g., 450/580 nm vs. QDDH’s 340/500 nm).
- Control plates : Include QDDH-only wells to subtract background fluorescence .
Q. What analytical strategies resolve contradictions in QDDH’s reported IC50 values across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
